Phytolacca cerebroside
Description
Properties
CAS No. |
336622-97-0 |
|---|---|
Molecular Formula |
C48H93NO10 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI Key |
QZNIVVAKPLIDJX-BFCDFHHJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Origin of Product |
United States |
The Chemical Compound: Phytolacca Cerebroside
Phytolacca cerebroside is a specific type of glucocerebroside, meaning its structure is based on a glucose sugar unit. As its name implies, it is a phytosphingosine-type cerebroside. It has been identified as a component in various plants, including being isolated from Salsola imbricata and identified in extracts from Longan Arillus. acs.orgresearchgate.net
The precise chemical structure of this compound has been determined through spectroscopic and chemical analyses. acs.orgnih.gov It is a complex molecule consisting of three main parts: a phytosphingosine-derived long-chain base, a 2-hydroxy fatty acid, and a glucose molecule.
The systematic name for this compound is 1-O-β-D-glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R)-hydroxytetracosanoyl)-4-hydroxy-8-sphingenine . nih.gov
The structural details are broken down in the table below.
Table 1: Structural Components of this compound
| Component | Description | Chemical Formula |
|---|---|---|
| Sugar Moiety | A single glucose unit attached via a β-glycosidic bond to the long-chain base. | C₆H₁₁O₅ (as part of the glycoside) |
| Long-Chain Base | A phytosphingosine (B30862) derivative: (2S,3S,4R,8Z)-4-hydroxy-8-sphingenine. This is an 18-carbon chain with hydroxyl groups at C1, C3, and C4, an amino group at C2, and a cis (Z) double bond between C8 and C9. | C₁₈H₃₇NO₃ |
| Fatty Acid | A 2-hydroxy fatty acid: (2'R)-hydroxytetracosanoic acid. This is a 24-carbon saturated fatty acid with a hydroxyl group at the second carbon (alpha position). | C₂₄H₄₈O₃ |
The complete molecular formula for this compound is C₄₈H₉₃NO₁₀, and its molecular weight is approximately 844.25 g/mol . nih.govuni.lu
Table 2: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Classification | Phytosphingosine-type Monoglycosylceramide (Glucocerebroside) |
| Stereochemistry | (2S,3S,4R) for the long-chain base and (2'R) for the fatty acid. |
| Unsaturation | One cis (Z) double bond in the long-chain base at position 8. |
| Hydroxylation | Three hydroxyl groups on the long-chain base (C1, C3, C4) and one on the fatty acid (C2'). |
The structure of this compound, with its specific long-chain base and hydroxylated fatty acid, is representative of the complex cerebrosides found in the plant kingdom.
Advanced Methodologies for Isolation and Purification of Phytolacca Cerebroside
Extraction Strategies from Plant Biomass
The initial step in obtaining Phytolacca cerebroside involves its extraction from the raw plant material. The choice of extraction method is critical to maximize the yield and purity of the crude extract.
Solvent-based extraction is a fundamental technique for isolating cerebrosides from plant tissues. The selection of solvents is based on their polarity and ability to dissolve the target glycolipids while leaving behind insoluble cellular debris. Common solvents employed in this process include methanol (B129727), chloroform (B151607), and butanol.
A widely used approach involves a sequential extraction with solvents of increasing polarity. For instance, a mixture of chloroform and methanol is often used to extract a broad range of lipids, including cerebrosides. scielo.br Subsequent partitioning with water can help to separate the more polar glycolipids from less polar lipids. The use of butanol in solvent-solvent separation has also been reported to be effective in fractionating plant extracts. up.ac.za Some protocols utilize a single-phase extraction with a butanol/methanol mixture, which can be more efficient and amenable to automation. researchgate.netnih.gov
The effectiveness of these solvents lies in their ability to disrupt cell membranes and solubilize the lipid components. Methanol, a polar solvent, is effective at extracting a wide variety of polar compounds. mdpi.com Chloroform, being less polar, aids in dissolving the lipid portions of the molecules. The combination of these solvents provides a powerful medium for the comprehensive extraction of glycolipids. The table below summarizes the solvents commonly used in the extraction of plant cerebrosides.
Table 1: Common Solvents for this compound Extraction
| Solvent | Polarity | Role in Extraction |
| Methanol | High | Extracts a broad range of polar compounds, including the glycosidic head of the cerebroside. mdpi.com |
| Chloroform | Medium | Solubilizes the non-polar lipid tails of the cerebroside. |
| Butanol | Medium | Used in partitioning steps to separate lipids based on polarity. up.ac.za |
| Petroleum Ether | Low | Often used for defatting the plant material prior to the main extraction. google.com |
| Ethanol | High | Can be used in hot extraction methods to enrich the crude extract. google.com |
For a more exhaustive extraction, specialized methods like Hot Soxhlet extraction can be employed. researchgate.net This technique involves the continuous washing of the plant material with a heated solvent, which enhances the extraction efficiency, particularly for compounds with limited solubility at room temperature. york.ac.uk
In a Soxhlet apparatus, the ground plant material is placed in a thimble, and a solvent such as petroleum ether, n-hexane, or acetone (B3395972) is heated in a flask below. hawachfilterpaper.comcerealsgrains.org The solvent vapor travels up a side arm, condenses, and drips down onto the sample, extracting the soluble compounds. york.ac.uk Once the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted lipids. hawachfilterpaper.com This cycle repeats, allowing for a thorough extraction over several hours. hielscher.com This method is particularly advantageous as it uses a relatively small amount of solvent that is continuously recycled. york.ac.uk
Solvent-Based Extraction Techniques (e.g., Methanol, Chloroform, Butanol)
Chromatographic Separation Techniques for Complex Mixtures
Following extraction, the crude lipid mixture must undergo further purification to isolate this compound. Chromatographic techniques are indispensable for this purpose, separating molecules based on their differential interactions with a stationary phase and a mobile phase.
Column chromatography is a primary and widely used method for the initial fractionation of the crude extract. acs.org This technique separates compounds based on their polarity. A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which acts as the stationary phase. google.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
Compounds with lower polarity travel down the column more quickly with a non-polar mobile phase, while more polar compounds, like cerebrosides, adhere more strongly to the polar silica gel and elute later. vliz.be By gradually increasing the polarity of the mobile phase, for example, by changing the ratio of chloroform to methanol, different classes of lipids can be selectively eluted and collected in separate fractions. scielo.brgoogle.com Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the desired cerebrosides. google.com
Table 2: Typical Column Chromatography Parameters for Cerebroside Purification
| Parameter | Description | Common Materials/Solvents |
| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60-230 mesh) acs.orgredalyc.org |
| Mobile Phase | The solvent system used to elute the compounds. | A gradient of Chloroform/Methanol is commonly used, with the proportion of methanol gradually increasing. scielo.brgoogle.com |
| Elution | The process of washing the compounds through the column. | Gradient elution (increasing polarity) is typical for separating complex lipid mixtures. google.com |
| Fraction Collection | Collecting the eluate in separate tubes to isolate different compounds. | Fractions are often monitored by TLC to identify those containing the target compound. google.com |
Flash chromatography is a modification of column chromatography that utilizes pressure to speed up the separation process. membrane-solutions.com This technique offers a faster and often more efficient separation compared to traditional gravity-fed column chromatography. nih.gov It is particularly useful for purifying larger quantities of material in a shorter amount of time. nih.govresearchgate.net
In flash chromatography, a finer grade of silica gel is often used, and the mobile phase is pushed through the column under moderate pressure. This results in a higher resolution and faster elution of the separated compounds. membrane-solutions.com Similar to conventional column chromatography, a gradient of solvents, such as hexane (B92381) and acetone, can be used to effectively separate lipid classes of varying polarities. nih.govresearchgate.net
For the final purification and analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC provides high resolution and sensitivity, allowing for the separation of closely related molecular species of cerebrosides. nih.gov
In HPLC, the sample is injected into a column packed with very small particles, and the mobile phase is pumped through at high pressure. This results in a highly efficient separation. For cerebrosides, normal-phase HPLC with a silica or diol column is often used. researchgate.net A gradient elution with a mobile phase consisting of solvents like hexane and dioxane or chloroform and methanol allows for the fine separation of different cerebroside species. nih.gov
Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile compounds like cerebrosides, or by UV detection after derivatization. researchgate.netresearchgate.net HPLC methods have been developed that can detect picomole quantities of cerebrosides, making it a very sensitive analytical tool. nih.gov
Table 3: Example HPLC Parameters for Cerebroside Analysis
| Parameter | Description | Typical Conditions |
| Column | The stationary phase for separation. | Phenomenex Luna C18 (4.6 mm × 250 mm, 5 µm) researchgate.net |
| Mobile Phase | The solvent system for elution. | Methanol-water-acetic acid (68:31:1) researchgate.net or a gradient of dioxane in hexane. nih.gov |
| Detector | The method for detecting the eluted compounds. | Evaporative Light Scattering Detector (ELSD) researchgate.net or UV detector (at 230 nm after perbenzoylation). nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped. | Typically around 1.0 mL/min. |
| Analysis Time | The duration of a single HPLC run. | Can be less than 5 minutes for rapid analysis. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Molecular Species Separation
Reversed-Phase HPLC for Underivatized Cerebrosides
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of lipids, including underivatized cerebrosides. scispace.com This method separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica bonded with C18 or C4 alkyl chains), while the mobile phase is polar (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). eurogentec.comnih.gov
In the context of cerebroside purification, RP-HPLC separates these molecules without the need for chemical derivatization. scispace.com Underivatized cerebrosides are injected into the HPLC system, and as the polar mobile phase flows through the nonpolar column, more hydrophobic molecules interact more strongly with the stationary phase, causing them to be retained longer. eurogentec.com Less hydrophobic molecules elute earlier. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds are eluted in order of increasing hydrophobicity. nih.gov
Standard operating procedures for the purification of lipophilic compounds like cerebrosides often involve octadecyl (C18) silane-bonded silica columns. nih.gov The choice of organic modifier and additives like trifluoroacetic acid (as an ion-pairing reagent) can be optimized to achieve high resolution and recovery. nih.gov This technique is highly effective for separating different classes of cerebrosides that vary in the length and degree of unsaturation of their fatty acyl chains.
Table 1: Typical Parameters for RP-HPLC Purification of Underivatized Cerebrosides
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase (Column) | Nonpolar, porous silica particles bonded with alkyl chains. | Octadecyl (C18) or Butyl (C4) silica; wide-pore (300 Å) columns are often used for larger molecules. nih.gov |
| Mobile Phase | A polar solvent mixture, typically aqueous with an organic modifier. | Acetonitrile/Water or Methanol/Water mixtures. nih.govamericanpharmaceuticalreview.com |
| Elution Mode | The concentration of the organic solvent is increased over time. | Gradient elution is standard for complex mixtures to ensure adequate resolution of compounds with varying hydrophobicities. nih.gov |
| Detection | Monitors the column effluent for the presence of analytes. | UV detection (if the molecule has a chromophore), or more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). google.com |
Achiral and Chiral HPLC for Isomer Resolution
Cerebrosides often exist as isomers, which have the same chemical formula but different spatial arrangements. These include diastereomers and enantiomers, which can be challenging to separate. researchgate.net The resolution of such isomers is critical as they may possess different biological activities. Both achiral and chiral HPLC methods are employed for this purpose.
Achiral HPLC for Diastereomer Separation Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net They have different physical properties and can therefore be separated using standard, non-chiral (achiral) chromatography techniques. researchgate.net For instance, cerebroside isomers such as glucosylceramide (GlcCer) and galactosylceramide (GalCer), which differ in the stereochemistry of the sugar headgroup, can be resolved. While their structures are very similar, subtle differences in their interaction with the stationary phase can be exploited. Advanced methods coupling liquid chromatography with mass spectrometry and differential ion mobility spectrometry (DMS) have been developed to separate and quantify such isomeric cerebrosides in a single run without derivatization. nih.gov DMS, in particular, acts as an orthogonal separation technique to HPLC, separating ions in the gas phase based on their different mobility in an electric field, which is influenced by their shape and size. nih.gov
Chiral HPLC for Enantiomer Resolution Enantiomers are non-superimposable mirror images of each other and have identical physical properties in a non-chiral environment. researchgate.net Their separation requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). aocs.orgscirp.org These CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for resolving chiral compounds, including lipids. scirp.org The separation mechanism on these phases involves interactions such as hydrogen bonding and π-π interactions. scirp.org By selecting the appropriate CSP and mobile phase (either normal-phase or reversed-phase), baseline resolution of enantiomers can be achieved. scirp.orgsigmaaldrich.com
Table 2: Comparison of HPLC Methods for Isomer Resolution
| Feature | Achiral HPLC | Chiral HPLC |
|---|---|---|
| Target Isomers | Diastereomers, geometric isomers, positional isomers. researchgate.net | Enantiomers. researchgate.net |
| Stationary Phase | Standard, non-chiral phases (e.g., C18, silica). researchgate.net | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, cyclodextrin-based). scirp.orgsigmaaldrich.com |
| Separation Principle | Exploits differences in physical properties (e.g., polarity, boiling point) between diastereomers. researchgate.net | Exploits differential transient diastereomeric interactions between enantiomers and the CSP. |
| Example Application | Separation of glucosylceramide (GlcCer) from galactosylceramide (GalCer). nih.gov | Resolution of the R and S enantiomers of a specific chiral center within a cerebroside. |
Precipitation and Crystallization Methods in Purification
Precipitation and crystallization are fundamental techniques in downstream processing for the purification of biomolecules from a solution. researchgate.net While both result in the formation of a solid from a liquid phase, precipitation is often used as an early-stage purification or capture step, typically yielding an amorphous solid. researchgate.netscielo.br Crystallization, conversely, is a more controlled process aimed at producing a highly ordered crystalline solid, which can significantly enhance purity. researchgate.netrochester.edu
In the isolation of this compound, precipitation has been documented as a key purification step. A 2022 study on constituents from Salsola imbricata successfully isolated a mixture of glycolipids, including this compound. acs.orgresearchgate.netnih.gov In this research, after initial extraction and column chromatography fractionation, a specific fraction was treated with a methanol:chloroform (1:1, v/v) solvent mixture. acs.org This addition induced the selective precipitation of pure white solids, which were subsequently identified through NMR, MS, and chemical analyses as containing this compound and momor-cerebroside I. acs.orgresearchgate.net
This method leverages the low solubility of the target cerebrosides in the specific solvent mixture. scielo.br By carefully selecting the solvent and anti-solvent system, a high degree of supersaturation is achieved for the target compounds, causing them to precipitate out of the solution while impurities remain dissolved. scielo.br The resulting precipitate can then be easily separated by filtration or centrifugation.
Table 3: Documented Precipitation Method for this compound
| Step | Procedure | Outcome | Reference |
|---|---|---|---|
| 1. Initial Fractionation | The chloroform residue of an alcoholic plant extract was subjected to column chromatography. | A fraction (F5) containing a mixture of glycolipids was obtained. | acs.org |
| 2. Precipitation | A methanol:chloroform mixture (1:1) was added to the semi-pure fraction F5. | Induced the precipitation of pure white solids. | acs.org |
| 3. Isolation & Identification | The precipitate was collected and analyzed. | The solid was identified as a mixture of momor-cerebroside I and this compound. | acs.orgresearchgate.net |
Sophisticated Structural Elucidation and Stereochemical Assignment of Phytolacca Cerebroside
Advanced Spectroscopic Techniques for Comprehensive Characterization
The definitive structure of Phytolacca cerebroside, a glycosphingolipid, was established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgnih.govresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a cornerstone in the structural elucidation of this compound, providing detailed insights into its proton and carbon framework.
The ¹H-NMR spectrum of this compound displays characteristic signals that point to its complex structure, including a triplet signal around δH 0.93 (J = 7.5 Hz) and multiple signals in the δH 1.31–2.07 region, indicative of long aliphatic chains. researchgate.net The presence of two olefinic bonds with Z and E configurations is suggested by signals at δH 5.38 (dd, J = 5.4, 5.8 Hz) and δH 5.44 (dt, J = 14.8, 2.3 Hz), respectively, with the vicinal coupling constants confirming these geometries. acs.orgnih.gov A doublet signal at δH 4.30 with a J-coupling value of 7.9 Hz is characteristic of the anomeric proton of a β-configured glucose moiety. acs.orgnih.gov
The ¹³C-NMR spectrum provides further structural details, showing peaks for the various carbon atoms within the glycosphingolipid. acs.orgnih.gov Signals at δC 103.4, 76.6, 76.4, 73.6, 70.1, and 61.2 are characteristic of the glucose unit. acs.orgnih.gov The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment was crucial in classifying the carbon atoms. acs.orgnih.govacs.org
Table 1: ¹H-NMR and ¹³C-NMR Data for this compound
| Atom | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| Sphingosine (B13886) Moiety | ||
| 1 | 68.5 | |
| 2 | 50.2 | 4.26 |
| 3 | 74.1 | 3.62 |
| 4 | 71.5 | |
| 8 | ~130 | 5.38 (dd, 5.4, 5.8) |
| 9 | ~130 | 5.44 (dt, 14.8, 2.3) |
| Fatty Acid Moiety | ||
| 1' | 175.7 | |
| 2' | 71.5 | |
| Glucose Moiety | ||
| 1'' | 103.4 | 4.30 (d, 7.9) |
| 2'' | 73.6 | |
| 3'' | 76.6 | |
| 4'' | 70.1 | |
| 5'' | 76.4 | |
| 6'' | 61.2 |
Note: Data compiled from studies on glycosphingolipids including this compound. acs.orgnih.gov
2D-NMR experiments were instrumental in assembling the complete structure of this compound by establishing correlations between protons and carbons. acs.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed the coupling relationships between adjacent protons, helping to trace the spin systems within the sphingosine base, the fatty acid chain, and the glucose unit. acs.org
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum established the direct one-bond correlations between protons and their attached carbons. acs.org For instance, the anomeric proton signal at δH 4.30 showed a correlation with the anomeric carbon at δC 103.4. acs.orgnih.govacs.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum was crucial for connecting the different structural fragments through long-range (2-3 bond) correlations. acs.org A key correlation was observed between the proton signal at δH 3.62 (H-3) and the carbon at δC 71.5 (C-4). acs.orgnih.gov The absence of an HMBC correlation between H-3 and the olefinic carbons indicated that the double bond is located further down the lipid chain. acs.orgacs.org
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | Correlated Carbon(s) (δC) in HMBC | Correlated Proton(s) (δH) in COSY |
|---|---|---|
| H-2 (4.26) | C-1 (68.5), C-3 (74.1), C-1' (175.7), C-2' (71.5) | H-3 (3.62) |
| H-3 (3.62) | C-4 (71.5) | H-2 (4.26) |
| H-1'' (4.30) | C-1 (68.5) |
Note: Based on typical correlations observed for similar glycosphingolipids. acs.orgnih.govacs.org
The relative and absolute stereochemistry of this compound was determined by careful analysis of NMR data and comparison with known compounds. The proton signal at δH 4.26 (H-2) and the carbon signals at δC 68.5 (C-1), 50.2 (C-2), 74.1 (C-3), 175.7 (C-1'), and 71.5 (C-2') are in good agreement with those reported for glycosphingolipids possessing the 2S, 3S, 4R, 2'R configuration. acs.orgnih.gov The large coupling constant (7.9 Hz) for the anomeric proton (H-1'') confirmed the β-configuration of the glycosidic linkage. acs.orgnih.gov The geometry of the double bond was assigned as Z based on the coupling constants of the olefinic protons. acs.orgnih.gov The systematic name, reflecting this stereochemistry, is 1-O-β-glucopyranosyl-(2S,3S,4R,8Z)-2-N-((2'R)-hydroxytetracosanoyl)-4-hydroxy-8-sphingenine. ncats.io
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight of this compound. researchgate.net This soft ionization technique is well-suited for analyzing large, non-volatile biomolecules like cerebrosides, providing molecular ion peaks with minimal fragmentation. nih.gov While specific FAB-MS fragmentation data for this compound is detailed in specialized literature, related techniques like ESI-MS have been used to support the proposed structure. For instance, in the ESI-MS spectrum of a mixture containing this compound, a fragment ion at m/z 474 was observed, which can be attributed to the [M – glucose – hydroxyl functionalities – C₁₁H₂₂]⁺ fragment, supporting the location of the double bond. acs.org The molecular formula has been established as C₄₈H₉₃NO₁₀, with a corresponding molecular weight of 844.25. ncats.ionih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique in the analysis of cerebrosides like this compound, particularly after chemical modification. acs.orgnih.govresearchgate.netfigshare.comscilit.comd-nb.infonih.gov Due to the low volatility of the intact cerebroside, direct analysis is not feasible. Instead, the compound is typically hydrolyzed and derivatized to analyze its constituent parts, namely the fatty acid and the long-chain base.
For instance, to determine the fatty acid composition, the cerebroside undergoes acid-catalyzed methanolysis. This process cleaves the amide bond and converts the fatty acid into its more volatile fatty acid methyl ester (FAME). The resulting FAMEs are then analyzed by GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for each component, allowing for their identification. acs.orgnih.gov
Similarly, the long-chain base can be derivatized, for example, by silylation, to increase its volatility for GC-MS analysis. The fragmentation patterns observed in the mass spectra of these derivatives provide crucial information about the structure of the original long-chain base, including its chain length and the position of hydroxyl groups.
In a study on constituents from Salsola imbricata, GC-MS analysis was instrumental in identifying the fatty acid component of a related compound after methanolysis. acs.orgnih.gov This approach allows for the precise identification of the fatty acid moiety attached to the sphingoid base in this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the direct analysis of intact this compound, overcoming the volatility limitations of GC-MS. acs.orgnih.govresearchgate.netfigshare.comscilit.com This technique allows for the separation of complex mixtures of cerebrosides and provides valuable information on their molecular weight and structure.
In LC-MS analysis, the sample is introduced into a liquid chromatograph, which separates the components based on their interactions with the stationary and mobile phases. The separated molecules then enter the mass spectrometer, where they are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI). ESI is particularly well-suited for large, polar molecules like cerebrosides as it minimizes fragmentation, allowing for the determination of the molecular weight of the intact molecule. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound and its fragments. d-nb.info This precision allows for the confident assignment of molecular formulas, a critical step in the identification of unknown compounds and the confirmation of proposed structures.
When analyzing this compound, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, the high-resolution measurement of the pseudomolecular ion allows for the calculation of a unique molecular formula, significantly narrowing down the possibilities for the compound's structure. This level of accuracy is invaluable in confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
In one study, ESI-MS analysis provided a peak at m/z 838 [M + Na]⁺, corresponding to a specific molecular formula, which was crucial in identifying a related compound. acs.org A similar approach using HRMS for this compound would yield a highly accurate mass, leading to an unambiguous molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. nih.govacs.orgmdpi.comresearchgate.net The FT-IR spectrum provides a molecular fingerprint of the compound, with characteristic absorption bands corresponding to specific chemical bonds.
For this compound, the FT-IR spectrum would be expected to show several key absorption bands:
Hydroxyl (-OH) groups: A broad absorption band in the region of 3300-3500 cm⁻¹ indicates the presence of the multiple hydroxyl groups in the sugar moiety and the sphingoid base.
Amide (-C=O-NH-) group: Characteristic absorptions for the amide linkage would be observed. The amide I band (C=O stretching) typically appears around 1640-1680 cm⁻¹, and the amide II band (N-H bending) is found around 1530-1550 cm⁻¹.
Alkyl (C-H) groups: Strong absorption bands in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching vibrations of the long aliphatic chains of the fatty acid and sphingoid base.
Glycosidic linkage (C-O-C): Absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹, are associated with the C-O stretching vibrations of the glycosidic bond and the hydroxyl groups.
These characteristic peaks, when observed together, provide strong evidence for the presence of a glycosylated sphingolipid structure.
Chemical Derivatization and Degradation Studies
Acid Hydrolysis for Monosaccharide Identification
Acid hydrolysis is a classical chemical method used to break down this compound into its constituent components, specifically to identify the sugar moiety. acs.orgnih.govresearchgate.net This degradative technique involves treating the cerebroside with a strong acid, which cleaves the glycosidic bond linking the sugar to the ceramide part of the molecule.
Following hydrolysis, the reaction mixture is neutralized, and the liberated monosaccharide can be identified. This is typically achieved by comparing its properties with those of authentic sugar standards. A common method for identification is thin-layer chromatography (TLC) or gas chromatography (GC) after appropriate derivatization.
For example, after acid hydrolysis of this compound, the resulting sugar can be compared with a glucose standard on a TLC plate. Co-elution of the sample spot with the standard provides strong evidence that the sugar component is glucose. Further confirmation can be obtained by GC analysis of the derivatized sugar (e.g., as its alditol acetate), where the retention time is matched with that of the derivatized glucose standard. The β-configuration of the glucose moiety is often determined based on the coupling constant of the anomeric proton in the ¹H NMR spectrum. acs.org
Oxidative Cleavage for Fatty Acid Double Bond Position Determination
One of the significant challenges in the structural elucidation of cerebrosides is pinpointing the exact location of double bonds within the long-chain fatty acid moiety. Oxidative cleavage is a classic and powerful chemical method employed for this purpose. The unpleasant taste and smell associated with the rancidity of fats, for instance, result from the natural oxidative cleavage of double bonds in unsaturated fatty acids. sapientia.romarmara.edu.tr This process breaks the carbon-carbon double bond, yielding shorter-chain aldehydes and carboxylic acids, which can then be identified. sapientia.romarmara.edu.tr
In a laboratory setting, this cleavage is performed controllably using potent oxidizing agents. Ozonolysis, the reaction of a double bond with ozone (O₃), is a primary technique. nih.govnih.gov This reaction initially forms an unstable ozonide intermediate, which is then worked up to produce distinct carbonyl-containing fragments. The identity of these fragments directly reveals the position of the original double bond.
For a monounsaturated fatty acid chain within a cerebroside, ozonolysis would cleave the chain at the double bond, producing two smaller molecules: an aldehyde and an aldehyde-ester (where the ester is part of the larger cerebroside backbone). These products can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), allowing for their definitive identification. nih.gov By piecing together the structures of these fragments, the original position of the double bond in the intact fatty acid chain can be unequivocally determined. Modern advancements have coupled ozonolysis directly with mass spectrometry (a technique known as OzID), enabling the rapid analysis of double bond positions in complex lipids without extensive sample preparation. nih.govnih.govresearchgate.net
Table 1: Illustrative Example of Ozonolysis for Double Bond Determination This table illustrates the general principle of ozonolysis for a hypothetical monounsaturated fatty acid component of a cerebroside.
| Original Structure Fragment | Reaction | Cleavage Products | Implication |
|---|
Computational Approaches in Structural Assignment
Alongside chemical methods, computational approaches have become indispensable for the rapid and accurate structural elucidation of complex molecules from analytical data, particularly from mass spectrometry.
Tandem mass spectrometry (MS/MS) is a cornerstone of modern structural analysis, where molecules are ionized, isolated, and fragmented to produce a characteristic spectrum. However, interpreting these fragmentation patterns can be difficult, as the underlying gas-phase ion chemistry is complex and can involve extensive rearrangements. chemrxiv.orgchemrxiv.org The Universal Fragmentation Model (UFM) is a computational approach designed to predict these fragmentation pathways from first principles. chemrxiv.orgchemrxiv.org
The UFM is based on gas-phase ion chemistry and modeling and aims to predict high-quality fragmentation pathways, along with the structures and energetics for general molecules. chemrxiv.orgchemrxiv.org For a molecule like this compound, the UFM could be used to:
Predict Fragmentation Sites: The model calculates the most likely sites of fragmentation under MS/MS conditions. For a cerebroside, this would include cleavage of the glycosidic bond separating the sugar and ceramide, as well as fragmentations along the sphingoid base and the fatty acid chain.
Generate Theoretical Spectra: By predicting the likely fragments and their relative stabilities, the UFM can generate a theoretical MS/MS spectrum.
Validate Structural Hypotheses: This predicted spectrum can be compared against the experimentally measured spectrum. A close match provides strong evidence for the proposed structure. The UFM is particularly valuable for interpreting fragmentation chemistries that are dominated by complex rearrangements, which are often difficult to predict manually. chemrxiv.orgchemrxiv.org
The vast amount of data generated by modern mass spectrometers has paved the way for the application of machine learning (ML) and artificial intelligence (AI) in structural elucidation. arxiv.org These computational tools can identify patterns in complex datasets that are not readily apparent to human analysts. nih.govresearchgate.net
For cerebroside analysis, ML algorithms can be trained on large libraries of known lipid and glycolipid MS/MS spectra. nih.govnih.gov These models learn the intricate relationships between spectral features (such as specific fragment ions and their intensities) and structural characteristics (like sugar identity, fatty acid chain length, and double bond positions). nih.govresearchgate.net
Key applications include:
Automated Annotation: ML models can automatically analyze raw MS/MS data and propose the most likely structure for an unknown compound, significantly speeding up the identification process. nih.govbiorxiv.org
Isomer Differentiation: Differentiating between isomers (e.g., glucose vs. galactose sugars, or different double bond positions) is a major challenge in lipidomics. nih.govnih.gov Machine learning frameworks have been developed that can learn the subtle spectral differences between isomers, enabling their accurate identification from experimental data. nih.govresearchgate.net For example, a recent study demonstrated an ML framework for the untargeted structural elucidation of 11 epimeric cerebrosides with over 90% accuracy. nih.govresearchgate.net
Spectral Prediction: Deep learning models can now predict the MS/MS spectrum for a given molecular structure. biorxiv.org This allows for a powerful workflow where a list of candidate structures can be ranked by comparing their predicted spectra to the experimental data, greatly enhancing the confidence of the final structural assignment. biorxiv.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ozone |
| Aldehyde |
| Carboxylic acid |
| Glucose |
Biosynthetic Pathways and Synthetic Strategies for Cerebrosides
Elucidation of Natural Biosynthesis Mechanisms of Glycosphingolipids
The natural formation of glycosphingolipids (GSLs), including cerebrosides like Phytolacca cerebroside, is a multi-step process that begins with the synthesis of the ceramide backbone and is followed by its glycosylation. This intricate series of reactions is orchestrated by a host of specific enzymes primarily located in the endoplasmic reticulum and Golgi apparatus.
Glycosyltransferase-Mediated Reactions in Monoglycosylceramide Formation
The final step in the biosynthesis of a monoglycosylceramide, such as this compound (also known as glucosylceramide), is the attachment of a single sugar moiety to a ceramide molecule. ontosight.aicreative-proteomics.com This crucial reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). globalauthorid.com Specifically, the formation of glucosylceramide is mediated by UDP-glucose:ceramide glucosyltransferase (EC 2.4.1.80), often referred to as glucosylceramide synthase (GCS). rsc.org This enzyme facilitates the transfer of a glucose molecule from an activated sugar donor, uridine (B1682114) diphosphate-glucose (UDP-glucose), to the primary hydroxyl group of a ceramide acceptor. acs.orgheraldopenaccess.us
This glycosylation event typically occurs on the cytosolic face of the Golgi apparatus. acs.orgacs.org Following its synthesis, the glucosylceramide is then translocated into the lumen of the Golgi, where it can be further modified to form more complex GSLs or transported to the plasma membrane. acs.org
In the context of this compound, which is found in plants like Phytolacca americana, specific glycosyltransferases from this plant have been identified and characterized. For instance, PaGT2 and PaGT3 are two uridine diphosphate (B83284) glycosyltransferases (UGTs) from Phytolacca americana. acs.orgnih.govresearchgate.netnih.gov While these enzymes have been studied for their ability to glycosylate other small molecules like polyphenols and capsaicinoids, their existence points to the enzymatic machinery within Phytolacca capable of performing such glycosylation reactions. acs.orgresearchgate.netnih.gov The substrate specificity of these plant UGTs can be broad, and it is plausible that a member of this enzyme family is responsible for the glucosylation of the phytoceramide backbone to yield this compound. acs.orgresearchgate.net The catalytic mechanism of these plant UGTs generally involves a conserved His-Asp pair that facilitates the deprotonation of the acceptor's hydroxyl group, enabling its nucleophilic attack on the UDP-sugar donor. acs.org
Sphingolipid Metabolism Pathways (e.g., Sphinganine (B43673), Dihydroceramide (B1258172), Phytosphingosine (B30862), Phytoceramide Conversion)
The biosynthesis of the ceramide backbone of this compound is a fundamental aspect of sphingolipid metabolism in plants. researchgate.net This pathway provides the lipid anchor upon which the glucose moiety is attached. The key intermediates in this pathway are detailed below.
The process initiates in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. heraldopenaccess.us This is the first committed step in sphingolipid biosynthesis.
The 3-ketosphinganine is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. sci-hub.se
Sphinganine can then be hydroxylated at the C-4 position by a sphingoid C4-hydroxylase to produce phytosphingosine. scielo.br This is a characteristic feature of plant and yeast sphingolipid metabolism. researchgate.net
Subsequently, sphinganine or phytosphingosine undergoes N-acylation, where a fatty acid is attached to the amino group to form dihydroceramide or phytoceramide, respectively. scielo.br This reaction is catalyzed by ceramide synthase.
Dihydroceramide can be desaturated by a dihydroceramide desaturase to introduce a double bond, forming ceramide. researchgate.net Alternatively, in the pathway leading to this compound, the key precursor is phytoceramide, which is derived from the acylation of phytosphingosine. scielo.br Phytoceramides are the predominant ceramide species in plants. researchgate.net
The final phytoceramide molecule, which serves as the direct acceptor for glucosylation in the formation of this compound, therefore consists of a phytosphingosine long-chain base linked to a fatty acid.
Chemoenzymatic and Total Synthetic Methodologies
The complex structure of cerebrosides, with their stereochemically rich ceramide backbone and glycosidic linkage, presents significant challenges for chemical synthesis. To address this, both chemoenzymatic and total synthetic strategies have been developed to access these molecules and their analogues for biological studies. researchgate.netacs.org
Strategies for the Synthesis of Cerebroside Analogues
The synthesis of cerebroside analogues is a valuable tool for investigating their structure-activity relationships. nih.gov These synthetic efforts often involve the separate construction of the glycan and lipid moieties, followed by their coupling.
A common chemoenzymatic approach involves the enzymatic synthesis of the oligosaccharide portion, which is then chemically coupled to a sphingosine (B13886) or phytosphingosine derivative. researchgate.net This strategy leverages the high stereoselectivity of glycosyltransferases, thus avoiding the need for extensive protecting group manipulations on the sugar part. ualberta.ca One-pot multienzyme (OPME) systems have been developed to efficiently assemble complex glycans that can then be attached to a lipid acceptor. rsc.org
For the lipid portion, synthetic routes often start from readily available chiral precursors like D-mannose or L-serine to construct the phytosphingosine backbone with the correct stereochemistry. nih.gov
Another strategy involves the chemical synthesis of a simplified glycosyl-sphingosine or glycosyl-phytosphingosine core, which is then enzymatically elaborated or chemically acylated to introduce various fatty acid chains. researchgate.net This allows for the creation of a library of cerebroside analogues with diverse lipid tails. For instance, a series of α-galactosylceramide analogues have been synthesized to study their immunostimulatory activity, with variations in the fatty acid chain and the sphingoid base. nih.gov
Challenges in Stereoselective Synthesis of Complex Glycosphingolipids
A major hurdle in the total synthesis of complex glycosphingolipids like this compound is the stereocontrolled formation of the glycosidic bond between the sugar and the ceramide. ualberta.ca The outcome of a glycosylation reaction (α or β linkage) is influenced by the nature of the glycosyl donor, the glycosyl acceptor, and the reaction conditions.
Achieving high stereoselectivity in the glycosylation of a complex and sterically hindered acceptor like phytoceramide is particularly challenging. kyushu-u.ac.jp The presence of multiple hydroxyl groups on the phytosphingosine backbone necessitates a careful protecting group strategy to ensure that only the desired hydroxyl group reacts.
Intramolecular aglycon delivery (IAD) is a powerful technique to control stereoselectivity, where the glycosyl acceptor is temporarily tethered to the glycosyl donor, facilitating glycosylation at a specific position and with a defined stereochemistry. acs.orgacs.org
Molecular Mechanisms of Biological Action of Cerebrosides
Modulation of Cellular Signaling Pathways
Phytolacca cerebroside exerts its biological effects by influencing key components of cellular signaling cascades. These interactions can lead to significant outcomes, such as the regulation of programmed cell death and the modulation of neuronal receptor activity.
Regulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis. Dysregulation of this process is a hallmark of many diseases. Cerebrosides, including this compound, have been shown to influence the delicate balance of proteins that control apoptosis.
Studies on related cerebrosides have demonstrated a capacity to decrease the expression of key pro-apoptotic proteins. Specifically, treatment with certain cerebrosides has been shown to downregulate the expression of caspase-9 and caspase-3. researchgate.net These caspases are crucial executioners in the apoptotic cascade, with caspase-9 being an initiator caspase activated by the release of cytochrome c from the mitochondria, and caspase-3 being a key effector caspase responsible for the cleavage of cellular proteins. mdpi.comijbs.comscielo.org.ar Furthermore, the expression of Bax, a pro-apoptotic member of the Bcl-2 family that promotes mitochondrial membrane permeabilization, is also reduced. researchgate.netresearchgate.net
In contrast to its effect on pro-apoptotic proteins, this compound and similar compounds can enhance the expression of anti-apoptotic proteins. A notable example is the upregulation of Bcl-2 expression. researchgate.net Bcl-2 is a key protein that inhibits apoptosis by preventing the release of cytochrome c from the mitochondria and neutralizing the activity of pro-apoptotic proteins like Bax. mdpi.comwaocp.org The balance between Bcl-2 and Bax is a critical determinant of cell fate, and a shift towards higher Bcl-2 levels generally promotes cell survival. cpn.or.kr
A pivotal event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. researchgate.netliberty.eduplos.org Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates caspase-9 and initiates the caspase cascade. scielo.org.arplos.org Research on cerebrosides has shown that they can lead to a decrease in the levels of cytosolic cytochrome c. researchgate.net This reduction is a direct consequence of the modulation of Bcl-2 family proteins, which regulate the integrity of the mitochondrial outer membrane. mdpi.com
Upregulation of Bcl-2 Expression
Interaction with Neuronal Receptors and Ion Channels
Beyond its role in apoptosis, this compound and related compounds have been found to interact with neuronal signaling components, highlighting their potential neuroprotective properties.
Cerebrosides have been shown to regulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical ion channels in the central nervous system involved in synaptic plasticity, learning, and memory. researchgate.net However, excessive activation of NMDA receptors can lead to an influx of calcium ions (Ca²⁺), triggering excitotoxicity and neuronal cell death. nih.gov Studies have indicated that certain cerebrosides can inhibit the Ca²⁺ influx through NMDA receptors. nih.gov This regulatory action on NMDA receptor channels suggests a potential mechanism for the neuroprotective effects observed with these compounds. researchgate.netnih.gov
Prevention of Excessive Glutamate (B1630785) Release
Excessive release of the neurotransmitter glutamate is a key factor in neuronal damage following events like cerebral ischemia. nih.gov Research has shown that certain cerebrosides can mitigate this by preventing excessive glutamate release. nih.gov Studies on a related compound, cerebroside-A, isolated from an edible mushroom, demonstrated its ability to prevent excessive glutamate release after oxygen-glucose deprivation (OGD), a condition that mimics ischemia. nih.gov This neuroprotective effect is significant as it points to a potential therapeutic avenue for conditions involving glutamate excitotoxicity. nih.gov The mechanism involves the modulation of ion channels, which in turn controls the release of neurotransmitters. nih.gov
Opening of Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels
Large-conductance Ca²⁺-activated K⁺ (BKCa) channels are crucial regulators of neuronal excitability and vascular tone. nih.govnih.gov They are activated by both membrane depolarization and increases in intracellular calcium, acting as a negative feedback mechanism to limit calcium influx. nih.gov Several studies have indicated that cerebrosides can activate these channels. For instance, a cerebroside mixture from Typhonium giganteum was found to reduce ischemic brain damage by activating BKCa channels. researchgate.net Furthermore, a specific cerebroside, Baifuzi cerebroside (Baifuzi-CB), also isolated from T. giganteum, was shown to activate BKCa channels, and this activation was suppressed by a BKCa channel blocker. scienceopen.com This interaction suggests that the neuroprotective effects of these cerebrosides are, at least in part, mediated by their ability to open BKCa channels, thereby reducing neuronal hyperexcitability and subsequent damage. nih.govscienceopen.com
Enzyme Inhibition and Target Protein Interactions
This compound and related compounds have been shown to interact with and inhibit several key enzymes and proteins, highlighting their potential as modulators of various physiological and pathological processes.
Acetylcholinesterase (AChE) Enzyme Inhibition
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). updatepublishing.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, improving cognitive function. conicet.gov.ar In silico molecular docking studies have been conducted to assess the potential of various cerebrosides to inhibit AChE. researchgate.net These studies have shown that cerebrosides can interact with the active site of the AChE enzyme, suggesting a potential for these compounds to act as AChE inhibitors. researchgate.net While specific studies on this compound's AChE inhibitory activity are part of broader investigations into cerebrosides, the general findings for this class of compounds are promising. researchgate.net
Cerebroside Sulfotransferase (CST) Inhibition
Cerebroside sulfotransferase (CST) is an enzyme responsible for the biosynthesis of sulfatides (B1148509), which are essential components of the myelin sheath in the nervous system. nih.gov The accumulation of sulfatides due to a deficiency in the enzyme arylsulfatase A leads to metachromatic leukodystrophy (MLD), a severe neurodegenerative disorder. nih.gov Inhibition of CST is being explored as a substrate reduction therapy for MLD. nih.govnih.gov Research has focused on identifying potent and specific inhibitors of CST. nih.gov While studies have synthesized and tested various cerebroside analogues, identifying competitive inhibitors, the direct inhibitory action of this compound on CST is an area of ongoing investigation. nih.gov The principle of using cerebroside-like structures to inhibit this enzyme is a key area of research. nih.gov
Targeting SET Protein, an Inhibitor of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a crucial tumor suppressor protein that regulates multiple cellular processes, including cell growth and apoptosis. nih.govmdpi.com The activity of PP2A is inhibited by endogenous proteins, most notably the SET protein. nih.govfrontiersin.org In several diseases, including Alzheimer's disease and various cancers, SET is overexpressed, leading to reduced PP2A activity. nih.govmdpi.com Interestingly, ceramide, a molecule structurally related to the backbone of cerebrosides, has been shown to bind to the SET protein. researchgate.net This binding releases PP2A from its inhibition by SET, thereby activating PP2A's tumor-suppressive functions. researchgate.net This mechanism suggests that compounds with a ceramide-like structure, such as this compound, could potentially target the SET protein and modulate PP2A activity.
Inhibition of Fungal Chitin (B13524) Synthase
Chitin is a vital component of the fungal cell wall, making its synthesis a prime target for antifungal drugs. nih.gov Chitin synthases are the enzymes responsible for producing chitin. nih.gov The inhibition of these enzymes can disrupt fungal cell wall integrity, leading to cell growth arrest or death. nih.govnih.gov While specific studies on this compound are not prominent, the broader search for natural product inhibitors of fungal chitin synthase is an active area of research. dntb.gov.uaresearchgate.net Given the structural diversity of natural cerebrosides, their potential to interact with and inhibit fungal-specific enzymes like chitin synthase remains a possibility for future investigation.
Mechanistic Insights from Molecular Docking and Computational Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the molecular basis of ligand-protein interactions and in screening for potential therapeutic agents.
Mdm2-p53: The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. mdpi.comresearchgate.net Inhibiting this interaction can stabilize p53, leading to cell cycle arrest or apoptosis in cancer cells. mdpi.com While various natural products have been investigated as inhibitors of the p53-MDM2 interaction through computational screening, specific molecular docking studies focusing on this compound with the Mdm2-p53 complex were not identified in the reviewed literature. mdpi.comresearchgate.net
MAO-B: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov A study on cerebrosides isolated from Typhonium giganteum investigated their inhibitory activity against MAO-B. researchgate.net Molecular docking of the bioactive compounds was performed to explore their binding modes. The findings revealed that several cerebroside analogues exhibited moderate inhibitory activity, with compounds 3 and 4 from that study showing IC50 values of 45.6 µM and 96.2 µM, respectively. researchgate.net The docking studies suggested that these cerebrosides could fit into the active site of MAO-B, indicating their potential as MAO-B inhibitors. researchgate.net
AChE: Acetylcholinesterase (AChE) inhibition is a primary treatment approach for Alzheimer's disease. nih.gov The active site of AChE contains a deep gorge with a peripheral anionic site (PAS) at its entrance, which can bind various inhibitors. nih.govembopress.org In a molecular docking study, 22 different cerebrosides were evaluated for their interaction with the AChE enzyme. researchgate.net The results indicated that all tested cerebrosides interacted with the catalytic active site. Notably, compound 6 from the study demonstrated the strongest interaction, suggesting that certain cerebrosides could be potent AChE inhibitors. researchgate.net
SET protein: The SET domain is a conserved protein motif involved in histone methylation, playing a crucial role in epigenetic regulation. Despite its importance as a potential therapeutic target, no molecular docking or computational modeling studies detailing the interaction between this compound and SET domain-containing proteins were found in the available literature.
Mycobacterial enzymes: As detailed in section 6.2.5, computational docking has been employed to assess the interaction of natural compounds with mycobacterial ATP synthase and Pks13. biointerfaceresearch.comresearchgate.net In a study of compounds from Entada abyssinica, seven known compounds were isolated and docked. researchgate.net The results, summarized in the table below, show the binding affinities compared to standard drugs. The strong predicted binding suggests that these compounds, which include sterol glucosides, could effectively inhibit these enzymes. researchgate.net
| Compound | Binding Affinity (kcal/mol) - ATP Synthase | Binding Affinity (kcal/mol) - Pks13 |
|---|---|---|
| Compound 1 (2,3-dihydroxypropyltriacontanoate) | -27.7374 | -21.4357 |
| Compound 2 (1',26'-bis-(2,3-dihydroxypropyl) hexacosanedioate) | -28.5726 | -20.9427 |
| Compound 3 (Stigmasterol 3-O-β-D-glucopyranoside) | -19.6641 | -19.4632 |
| Compound 4 (Sitosterol 3-O-β-D-glucopyranoside) | -18.7809 | -19.8647 |
| Compound 5 (Spinasterol 3-O-β-D-glucopyranoside) | -19.7226 | -19.8979 |
| Compound 6 (Stigmasterol) | -19.8703 | -19.0068 |
| Compound 7 (Spinasterol) | -19.8821 | -19.2662 |
| Bedaquiline (Standard) | -22.9042 | N/A |
| Isoniazid (Standard) | N/A | -10.8307 |
Data sourced from Biointerface Research in Applied Chemistry. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drugs. Such studies on cerebrosides have provided valuable insights into how structural modifications influence their biological activity.
A key study focused on the synthesis and investigation of a series of galactosylceramide analogues to probe the SAR for their interaction with cerebroside sulphotransferase (CST). nih.govcore.ac.uknih.gov CST is the enzyme that synthesizes sulphatides, and its inhibition is a therapeutic strategy for metachromatic leukodystrophy, a disease caused by sulphatide accumulation. nih.gov The study explored variations in three main parts of the cerebroside structure: the carbohydrate moiety, the hydroxylated alkyl chain (sphingoid base), and the fatty acid residue. core.ac.uk
The researchers synthesized analogues with both α- and β-glycosidic linkages. nih.gov They found that most of the synthesized compounds acted as substrates for CST. However, the study led to a significant discovery: α-galactosylceramide 16 was identified as the first competitive inhibitor of CST. nih.govnih.gov This finding was pivotal, as it highlighted the critical role of the anomeric configuration (α versus β) in determining whether a compound acts as a substrate or an inhibitor.
The SAR study provided detailed information on how structural changes affect substrate conversion by CST. core.ac.uk The results are summarized in the table below, showing the percent conversion for various analogues at a concentration of 100 µM.
| Compound Analogue | Key Structural Variation | Percent Conversion by CST (%) | Activity |
|---|---|---|---|
| Galactosylceramide (Natural Substrate) | β-linkage, C18 sphingosine (B13886), C24:0 fatty acid | 100 (Reference) | Substrate |
| Analogue 16 | α-linkage, modified acyl chain | 9 | Competitive Inhibitor |
| Analogue 17 | α-linkage, different acyl chain | 25 | Substrate |
| KRN7000 (Analogue 18) | α-linkage, shorter phytosphingosine (B30862), long acyl chain | 51 | Substrate |
| Analogue 19 | α-linkage, variation in acyl chain | 32 | Substrate |
| Analogue 20 | α-linkage, variation in acyl chain | 15 | Substrate |
| Analogue 21 | β-linkage, variation in acyl chain | 16 | Substrate |
| Analogue 22 | α-linkage, variation in acyl chain | 19 | Substrate |
Data adapted from the Journal of Enzyme Inhibition and Medicinal Chemistry. core.ac.uk
This comprehensive SAR study demonstrated that subtle structural modifications, particularly at the anomeric center and in the acyl chain, can dramatically alter the interaction of cerebrosides with their target enzymes, converting a substrate into a competitive inhibitor. nih.gov This makes α-galactosylceramide 16 a valuable lead structure for developing new drugs for diseases like metachromatic leukodystrophy. nih.gov
Future Directions and Emerging Research Avenues for Phytolacca Cerebroside
Bridging Analytical Gaps in Cerebroside Characterization
A significant hurdle in the study of cerebrosides, including Phytolacca cerebroside, is their immense structural diversity and the presence of numerous isomers. nih.govnih.gov Future research will heavily rely on the development and application of more sophisticated analytical techniques to overcome these challenges.
Development of Integrated Spectrometric Platforms
The comprehensive structural elucidation of cerebrosides necessitates the integration of multiple spectrometric techniques. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are foundational for identifying the core structure, including the fatty acid composition and sugar moieties, more advanced and integrated platforms are emerging. creative-proteomics.comfrontiersin.org
A key area of development is the coupling of separation techniques with high-resolution mass spectrometry. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in separating complex lipid mixtures before their detailed analysis. creative-proteomics.com Furthermore, the evolution of ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) has been pivotal for the analysis of intact cerebrosides. creative-proteomics.com
One of the most promising advancements is the application of ultra-high resolution ion mobility spectrometry (IMS-MS). nih.govnih.gov This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that is crucial for distinguishing between isomeric and isobaric cerebroside species. nih.govchromatographyonline.com The ability to separate isomers, such as those with different sugar linkages (e.g., glucose vs. galactose) or variations in the fatty acid chain, is a significant leap forward in understanding the specific biological roles of different cerebroside variants. nih.govresearchgate.net The integration of IMS with MS platforms offers a powerful tool for in-depth structural characterization of cerebrosides like this compound. chromatographyonline.com
| Analytical Technique | Application in Cerebroside Characterization | Future Outlook |
| LC-MS/MS | Separation and identification of cerebrosides in complex mixtures. creative-proteomics.com | Enhanced resolution and sensitivity for broader lipidome coverage. |
| MALDI-TOF-MS | Analysis of intact cerebroside molecular weight and structure. creative-proteomics.com | Integration with imaging techniques for spatial lipidomics. |
| IMS-MS | Separation of cerebroside isomers based on size and shape. nih.govnih.gov | Increased use for isomer-specific biological activity studies. nih.gov |
| NMR Spectroscopy | Detailed structural elucidation of sugar and lipid moieties. frontiersin.org | Higher field strengths for greater resolution of complex structures. |
Advancements in Omics Technologies for Comprehensive Lipidome Analysis
The field of lipidomics, which aims to comprehensively analyze the entirety of lipids in a biological system, is poised to revolutionize our understanding of cerebrosides. nih.govresearchgate.net Future research on this compound will benefit from advancements in lipidomics that allow for the high-throughput, quantitative analysis of a wide array of lipid species. researchgate.net
Current lipidomic strategies applied to various biological samples, such as tissues and biofluids, have already demonstrated the ability to identify alterations in cerebroside levels in disease states like cancer. nih.gov For instance, studies have shown that certain cerebroside species are elevated in pancreatic cancer patients with nodal disease. nih.gov
The primary challenge in lipidomics remains the sheer complexity and isomeric diversity of the lipidome. nih.gov Therefore, the future of cerebroside research within the context of lipidomics will depend on continued improvements in analytical instrumentation and the development of sophisticated bioinformatics tools for data processing and interpretation. creative-proteomics.com These advancements will enable a more holistic view of how this compound interacts within the broader lipid network and how its metabolism is altered in different physiological and pathological conditions.
Exploration of Uncharted Biodiversity for Novel Cerebroside Structures
The natural world represents a vast and largely untapped reservoir of novel chemical structures. nih.gov The search for new cerebrosides with unique structural features and potentially enhanced biological activities is a critical future direction. To date, a diverse array of organisms has been shown to produce cerebrosides, highlighting the potential for further discoveries.
Marine environments, in particular, are a hotspot of biodiversity and have yielded a plethora of novel cerebrosides. nih.gov Recent explorations have led to the isolation of new cerebroside structures from:
Deep-sea starfish (Ceramaster patagonicus), revealing compounds with unique fatty acid and sphingosine (B13886) moieties. mdpi.com
Octocorals (Sarcophyton ehrenbergi), which have been found to contain cerebrosides with rare sugar linkages. acs.org
Marine sponges (Haliclona (Reniera) sp.), yielding a variety of new glucocerebrosides (B1249061). researchgate.net
Marine cyanobacteria (Moorea producens), from which a new cerebroside, mooreaside A, was identified. nih.gov
Fungi also represent a promising and diverse source of new cerebrosides. nih.govscielo.broup.com Studies have shown that various fungal species produce these compounds, which are involved in processes like cell differentiation and growth. scielo.brresearchgate.netnih.gov The exploration of different fungal genera, including those from unique ecological niches, is likely to lead to the discovery of novel cerebroside structures. oup.com
| Source Organism | Example of Novel Cerebroside Discovery | Significance |
| Deep-Sea Starfish | Isolation of new ceramides (B1148491) and cerebrosides from Ceramaster patagonicus. mdpi.com | Unveils unique structural variations in the ceramide backbone. |
| Marine Octocoral | Discovery of sarcoehrenosides A and B from Sarcophyton ehrenbergi. acs.org | Highlights the potential for rare sugar moieties in marine cerebrosides. |
| Marine Sponge | Thirteen new cerebrosides isolated from Haliclona (Reniera) sp.. researchgate.net | Demonstrates the rich chemical diversity of cerebrosides within a single organism. |
| Fungi | Identification of chrysogesides from Penicillium chrysogenum. nih.gov | Expands the known chemical space of fungal cerebrosides with potential bioactivities. |
Advanced Approaches for Mechanistic Elucidation
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a paramount goal for future research. This will require a shift from single-target investigations to more holistic, systems-level approaches.
Application of Network Pharmacology
Future studies can utilize network pharmacology to:
Predict potential protein targets of this compound.
Construct interaction networks to visualize how the compound influences various signaling pathways.
Integrate metabolomics and other 'omics' data to build a comprehensive picture of the compound's effects on cellular metabolism, including glycolipid metabolism. nih.govresearchgate.net
By identifying the key nodes and pathways modulated by this compound, network pharmacology can provide valuable insights into its mechanism of action and guide further experimental validation. mdpi.comresearchgate.net
Integration of Molecular Pharmacology Studies
Molecular pharmacology provides the tools to investigate the specific interactions between a compound and its biological targets at the molecular level. For a complex lipid like this compound, this involves studying its role in fundamental cellular processes. Glycosphingolipids are known to be involved in cell signaling, cell-cell recognition, and the modulation of membrane protein function. nih.govmdpi.com
Future molecular pharmacology studies on this compound could involve:
Investigating its impact on cell signaling pathways: This could include examining its effect on receptor tyrosine kinases, G-protein coupled receptors, and downstream signaling cascades that are often modulated by glycosphingolipids. mdpi.compreprints.org
Utilizing specific inhibitors of glycosphingolipid metabolism: Tools such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), which inhibits glucosylceramide synthase, can be used to probe the functional consequences of altering cerebroside levels in cells. nih.govspringernature.com
Studying its interactions within the cell membrane: Investigating how this compound incorporates into lipid rafts and influences the function of other membrane-associated proteins will be crucial for understanding its cellular roles. mdpi.com
By integrating these molecular pharmacology approaches, researchers can move closer to a definitive understanding of how this compound functions at the molecular and cellular levels, paving the way for its potential therapeutic applications.
Utilization of Metabolomics for Pathway Mapping
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for elucidating the biosynthetic pathways of complex natural products like this compound. nih.gov By providing a snapshot of the metabolome, researchers can identify known and novel metabolites, track their changes under different conditions, and infer the enzymatic reactions that connect them. nih.gov This approach is particularly valuable for mapping the intricate network of reactions involved in cerebroside biosynthesis in Phytolacca species.
The process typically involves comparative analysis of metabolite profiles between different tissues, developmental stages, or in response to specific stimuli. nih.gov For instance, by comparing the metabolome of a high-producing Phytolacca variety with a low-producing one, researchers can pinpoint key metabolites and enzymatic steps that are upregulated in the high-yield strain.
Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. nih.gov These methods allow for the separation, detection, and quantification of a wide array of metabolites. The resulting data can then be used to construct metabolic networks and pathways. metabolon.com For example, the identification of a series of structurally related glycolipids can suggest a sequential biosynthetic pathway. nih.gov
Furthermore, integrating metabolomic data with genomic and transcriptomic information can provide a more complete picture. nih.gov By correlating gene expression patterns with metabolite profiles, it becomes possible to identify the specific genes and enzymes responsible for each step in the this compound biosynthetic pathway. nih.gov This integrated "multi-omics" approach has been successfully used to unravel complex metabolic pathways in various organisms and holds great promise for understanding cerebroside production in Phytolacca. metabolon.comnih.gov
Interactive Data Table: Key Metabolite Classes in Cerebroside Pathway Mapping
| Metabolite Class | Role in Pathway Mapping | Analytical Techniques |
| Sphingoid Bases | Core structural component of cerebrosides. Variations in chain length and hydroxylation provide clues about biosynthetic precursors. | LC-MS, GC-MS |
| Fatty Acids | Acyl chain attached to the sphingoid base. iomcworld.com Analysis reveals the diversity of fatty acids used in cerebroside synthesis. | GC-MS after hydrolysis |
| Glycosyl Groups | Sugar moiety attached to the ceramide. Identification confirms the type of cerebroside (e.g., glucocerebroside). | NMR, LC-MS |
| Ceramides | Immediate precursors to cerebrosides, consisting of a sphingoid base and a fatty acid. iomcworld.com | LC-MS |
| Glycosylceramides | The final cerebroside product. ontosight.ai | LC-MS, NMR |
Sustainable Production and Bioprospection of Cerebrosides
The increasing interest in the biological activities of this compound necessitates the development of sustainable methods for its production. Over-harvesting of wild Phytolacca plants is not a viable long-term solution. Therefore, biotechnological approaches are being explored to ensure a consistent and environmentally friendly supply. sinica.edu.tw
Plant tissue culture, including callus and suspension cultures, offers a promising alternative for producing valuable secondary metabolites like cerebrosides under controlled laboratory conditions. sinica.edu.twnih.gov This method is independent of climatic and soil conditions and can be optimized to enhance the yield of the desired compound. sinica.edu.tw For example, the production of a hepatoprotective cerebroside has been successfully demonstrated in suspension cultures of Lycium chinense. sinica.edu.tw Similar strategies could be applied to Phytolacca species. scispace.com
Another avenue for sustainable production is through the use of endophytic fungi. tandfonline.com These microorganisms live within plant tissues and can often produce the same or similar bioactive compounds as their host plant. tandfonline.com Bioprospecting for endophytic fungi from Phytolacca species could lead to the discovery of strains capable of producing this compound or novel, structurally related cerebrosides. tandfonline.com This approach has the potential for large-scale fermentation, offering a more scalable and cost-effective production method.
Bioprospection, the exploration of natural sources for new compounds, extends beyond just endophytic fungi. biotechrep.ir Marine organisms, for instance, are a rich source of novel cerebrosides with diverse biological activities. biotechrep.irresearchgate.net The discovery and characterization of these compounds can provide insights into the structure-activity relationships of cerebrosides and may lead to the identification of molecules with enhanced therapeutic potential.
The sustainable production and bioprospection of cerebrosides are interconnected fields. The discovery of new, potent cerebrosides through bioprospecting will drive the need for sustainable production methods. Conversely, the development of efficient biotechnological production platforms will facilitate the large-scale supply of these valuable compounds for further research and potential therapeutic applications.
Interactive Data Table: Approaches for Sustainable Cerebroside Production
| Production Method | Description | Advantages |
| Plant Tissue Culture | Growth of plant cells, tissues, or organs in a sterile, controlled environment. nih.gov | Independent of climate, potential for yield enhancement, consistent supply. sinica.edu.tw |
| Endophytic Fungi Fermentation | Cultivation of microorganisms that live within plants and produce bioactive compounds. tandfonline.com | Scalable, cost-effective, potential for novel compound discovery. |
| Hairy Root Culture | Use of genetically transformed, fast-growing root cultures for metabolite production. | High growth rate, genetic stability, and high productivity of secondary metabolites. sau.ac.bd |
| Metabolic Engineering | Genetic modification of plants or microorganisms to enhance the production of specific compounds. | Targeted increase in yield, potential to produce novel derivatives. |
Q & A
Q. What analytical methods are recommended for the structural characterization of Phytolacca cerebroside?
To confirm the structure of this compound, combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR (¹H and ¹³C) is critical for identifying the sugar moiety (GlcO) and ester linkage positions, while MS (e.g., MALDI-TOF or LC-MS) helps determine molecular weight and fatty acid chain composition (C20:4 with multiple double bonds). Comparative analysis with structurally similar compounds like Gynuramide II can clarify distinctions, such as the absence/presence of glycosylation . For isolation, use column chromatography with chloroform-methanol gradients, as demonstrated in studies on Taraxacum mongolicum .
Q. How can researchers optimize the extraction of this compound from plant tissues?
Employ the Folch method (chloroform-methanol solvent system, 2:1 v/v) for lipid extraction, followed by silica gel chromatography to separate glycolipids. Adjust solvent polarity (e.g., CHCl₃-MeOH ratios) during column elution to isolate cerebrosides specifically. Purity validation via thin-layer chromatography (TLC) and HPLC is essential. Note that plant species, tissue age, and extraction timing influence yield, requiring systematic optimization .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays to evaluate anti-inflammatory or neuroprotective effects. For example:
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages.
- Neuroprotection : Assess viability of neuronal cells under oxidative stress (e.g., H₂O₂-induced damage). Include positive controls (e.g., dexamethasone for inflammation) and validate results with dose-response curves. Ensure replicates (n ≥ 3) to account for biological variability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?
Conduct a meta-analysis of experimental variables:
- Source variability : Compare compound purity (≥95% by HPLC) and plant extraction protocols.
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
- Dosage : Evaluate dose-dependent effects using IC₅₀ calculations. Publish negative results and use platforms like PRIDE or MetaboLights for raw data sharing to enhance reproducibility .
Q. What experimental designs are recommended to study this compound’s interaction with sphingolipid-rich cell membranes?
Utilize biophysical techniques:
- Surface plasmon resonance (SPR) : Measure binding affinity to synthetic sphingomyelin bilayers.
- Fluorescence anisotropy : Assess membrane fluidity changes upon cerebroside incorporation.
- Molecular dynamics simulations : Model interactions with lipid rafts. Pair these with cytotoxicity assays to correlate structural activity with biological effects .
Q. How can researchers identify biosynthetic pathways of this compound in source plants?
Apply isotopic labeling (¹³C-glucose) and tracer studies to track sugar and fatty acid incorporation. Combine with transcriptomic analysis (RNA-seq) of Phytolacca species to identify candidate genes (e.g., glucosyltransferases). Validate enzyme activity via heterologous expression in model systems (e.g., Arabidopsis or yeast mutants) .
Methodological Considerations
Q. What strategies ensure rigorous quantification of this compound in complex lipid mixtures?
Use LC-MS/MS with multiple reaction monitoring (MRM) for targeted quantification. Optimize ionization parameters (e.g., ESI in positive/negative mode) and internal standards (e.g., deuterated cerebrosides). Validate methods with spike-recovery tests (85–115% acceptable range) and inter-laboratory comparisons .
Q. How should researchers handle data variability in plant-derived cerebroside studies?
Implement factorial experimental designs to isolate variables (e.g., seasonal variation, soil nutrients). Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant factors. Use multivariate analysis (PCA or PLS-DA) for metabolomic datasets to distinguish environmental vs. genetic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
